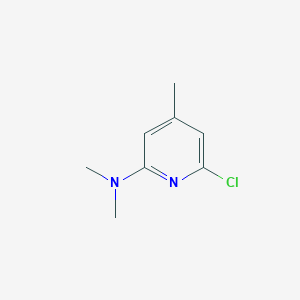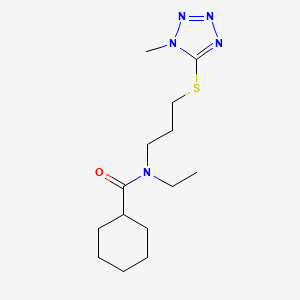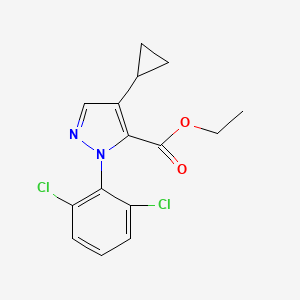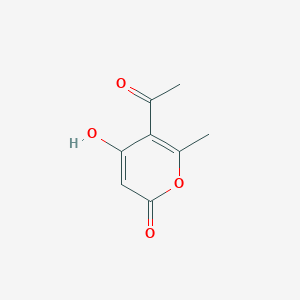
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- is a heterocyclic compound that belongs to the pyranone family. It is characterized by a six-membered ring containing one oxygen atom and a ketone group. This compound is known for its diverse biological activities and is used in various scientific research fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- can be achieved through several methods. One common approach involves the cyclization of tricarbonyl compounds. For instance, the reaction of malonyl chloride with methyl acetoacetate yields 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- in a 58% yield . Another method involves the reaction of stable ketenes with dicarbonyl compounds .
Industrial Production Methods
Industrial production of 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- typically involves the use of multicomponent reactions (MCRs) due to their high efficiency, atom economy, and green reaction conditions. These reactions often use substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyranones and pyrimidines. For example, the reaction with phenylglyoxal hydrate and 1,3-dimethylbarbituric acid yields a pyrimidine derivative .
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- involves its interaction with specific molecular targets. For instance, it inhibits the InhA enzyme, which is involved in the type II fatty acid biosynthesis pathway of Mycobacterium tuberculosis. This inhibition disrupts the synthesis of the mycobacterial cell wall, leading to the death of the bacteria .
Comparación Con Compuestos Similares
Similar Compounds
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one: This compound is structurally similar and shares similar biological activities.
2-Acetylbutyrolactone: Another related compound with similar synthetic routes and applications.
Uniqueness
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- is unique due to its specific inhibitory action on the InhA enzyme, making it a promising candidate for antitubercular drug development .
Propiedades
Fórmula molecular |
C8H8O4 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
5-acetyl-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C8H8O4/c1-4(9)8-5(2)12-7(11)3-6(8)10/h3,10H,1-2H3 |
Clave InChI |
ZJUDDTBXZZUHKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=O)O1)O)C(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

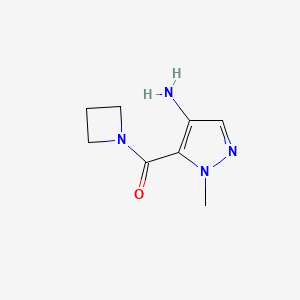


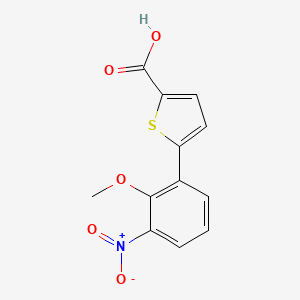
![1H-Indole, 4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-](/img/structure/B8594802.png)


